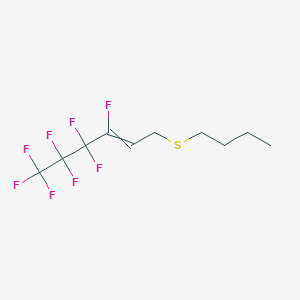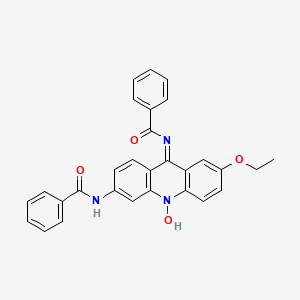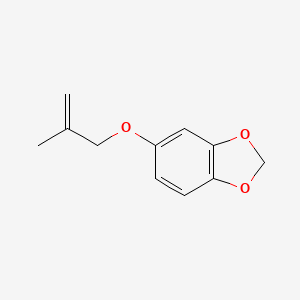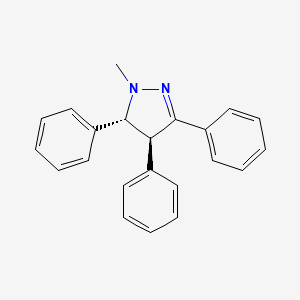
(4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole is a chiral compound with significant interest in organic chemistry due to its unique structural properties and potential applications in various fields. This compound is characterized by its three phenyl groups attached to a dihydropyrazole ring, making it a versatile molecule for synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole typically involves the enantioselective ring-opening of cyclic anhydrides with alcohols in the presence of chiral catalysts. One common method includes the use of 9-epiquininurea as a catalyst, which allows for high yield and stereoselectivity at room temperature . The reaction conditions are mild, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which provide better control over reaction parameters and improve the overall efficiency of the process. The use of chiral catalysts in industrial settings ensures the production of enantiomerically pure compounds, which is crucial for applications in pharmaceuticals and other high-precision fields.
化学反応の分析
Types of Reactions
(4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the phenyl groups, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various substituted pyrazoles, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, (4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound is used to study enzyme interactions and as a potential ligand for receptor binding studies. Its unique structure allows for the exploration of various biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is being studied for its role in drug design, particularly in the development of new pharmaceuticals with specific chiral requirements.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of high-value products. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of (4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved include the modulation of enzyme activity and receptor signaling, which can lead to various biological effects .
類似化合物との比較
Similar Compounds
- (4S,5R)-4,5,6-trihydroxy-2-iminohexanoic acid
- (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxycyclohexyl)oxyoxan-2-yl
Uniqueness
Compared to similar compounds, (4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole stands out due to its three phenyl groups, which provide additional sites for chemical modification and enhance its versatility in synthetic applications. Its unique chiral centers also contribute to its specificity in biological interactions, making it a valuable compound for research and industrial purposes .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
90145-16-7 |
|---|---|
分子式 |
C22H20N2 |
分子量 |
312.4 g/mol |
IUPAC名 |
(3R,4S)-2-methyl-3,4,5-triphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C22H20N2/c1-24-22(19-15-9-4-10-16-19)20(17-11-5-2-6-12-17)21(23-24)18-13-7-3-8-14-18/h2-16,20,22H,1H3/t20-,22+/m1/s1 |
InChIキー |
DXWGLEXALOMXAC-IRLDBZIGSA-N |
異性体SMILES |
CN1[C@H]([C@@H](C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CN1C(C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]-](/img/structure/B14363853.png)
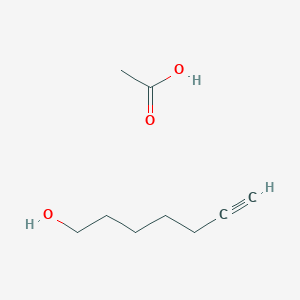
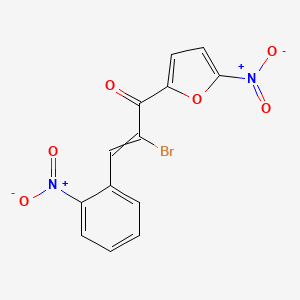
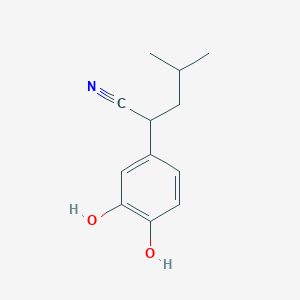
![5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14363877.png)
![N-[2-(4-propan-2-ylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14363883.png)
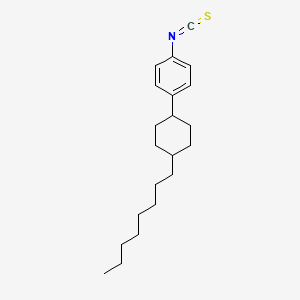

![6-[2-(6-Methoxynaphthalen-1-yl)ethyl]-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14363892.png)
![Octahydro-1,4-methanocyclopenta[b]pyridine](/img/structure/B14363893.png)
